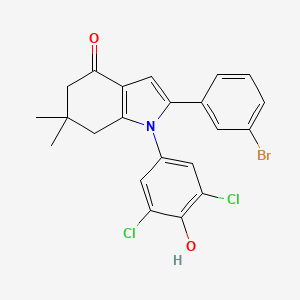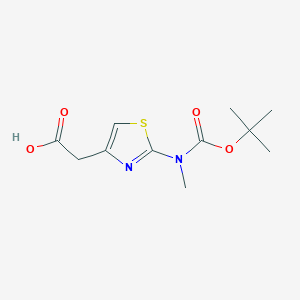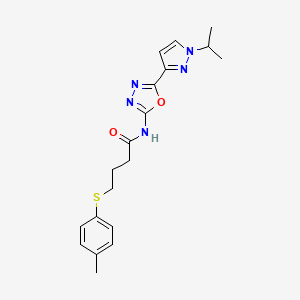![molecular formula C27H22FN5O4 B2502019 N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide CAS No. 1111017-97-0](/img/structure/B2502019.png)
N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C27H22FN5O4 and its molecular weight is 499.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Development
N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide and its derivatives have been a subject of interest in synthetic chemistry. Research has focused on synthesizing and exploring the properties of such compounds. For example, Kamble, Latthe, and Badami (2007) detailed the synthesis of related 3/4-phenylene bisheterocycles, including 1,3,4-oxadiazol-2-ones, demonstrating the diverse potential of these compounds in chemical synthesis (Kamble, Latthe, & Badami, 2007).
Anticancer Activity
Significant research has been done on the anticancer properties of related compounds. Ravinaik et al. (2021) synthesized and evaluated N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their effectiveness against various cancer cell lines, revealing potential therapeutic applications (Ravinaik et al., 2021).
Antibacterial Activity
The antibacterial potential of compounds within this chemical class is also noteworthy. For instance, Darekar et al. (2020) studied derivatives of related structures for their effectiveness against various bacterial strains, contributing to the understanding of these compounds' potential in antibacterial treatments (Darekar et al., 2020).
Antioxidant Properties
The antioxidant capabilities of compounds similar to this compound have been explored. Kerimov et al. (2012) synthesized and analyzed the antioxidant properties of related compounds, providing insights into their potential uses in combating oxidative stress (Kerimov et al., 2012).
Enzyme Inhibition and Microbial Activity
Other research has focused on the enzyme inhibition and microbial activity of related compounds. Menteşe, Ülker, and Kahveci (2015) synthesized benzimidazole derivatives containing rings like 1,3,4-oxadiazole and assessed their enzyme inhibitory, antimicrobial, and antioxidant activities, highlighting the multifaceted potential of these compounds (Menteşe, Ülker, & Kahveci, 2015).
Antiepileptic Activity
In the realm of neurological disorders, compounds related to this compound have been studied for their antiepileptic properties. Rajak et al. (2013) synthesized novel series of 1,3,4-oxadiazoles and evaluated their anticonvulsant activities, providing insights into potential applications in treating epilepsy (Rajak et al., 2013).
Future Directions
Properties
IUPAC Name |
N-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O4/c1-35-22-11-19(12-23(13-22)36-2)26(34)30-21-9-3-17(4-10-21)14-33-15-24(29-16-33)27-31-25(32-37-27)18-5-7-20(28)8-6-18/h3-13,15-16H,14H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMQDFACFOEDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenoxypropanamide](/img/structure/B2501939.png)


![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2501949.png)





![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2501956.png)

![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)
